molecular formula C11H13N3O B022602 (R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one CAS No. 101328-85-2

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B022602
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-SSDOTTSWSA-N
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Description

"(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one" is a compound that has garnered attention due to its significance in the pharmaceutical industry, particularly as a key synthetic intermediate for cardiotonic agents like levosimendan. This compound belongs to the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinone derivatives have been explored for their potential in treating cardiovascular diseases, showcasing a range of activities from vasodilation to beta-adrenergic antagonism (Lingping Cheng et al., 2019).

Synthesis Analysis

The synthesis of "(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one" involves various chemical reactions, emphasizing the stereochemical aspects to obtain the desired R-enantiomer. Techniques such as polar organic solvent chromatography and supercritical fluid chromatography on polysaccharide-based stationary phases have been employed for the enantioseparation of this compound, showcasing the compound's importance in medicinal chemistry and the complexity of its synthesis (Lingping Cheng et al., 2019).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including "(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one," is crucial for their biological activity. The presence of the aminophenyl group and the specific stereochemistry are key factors contributing to their interaction with biological targets, affecting their pharmacological profile (Lingping Cheng et al., 2019).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions, including halogenation, amination, and cyclization, which are fundamental for modifying their chemical structure and tuning their biological activities. The ability to undergo these reactions makes pyridazinones versatile intermediates in medicinal chemistry (Hajja S. Alonazy et al., 2009).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystal structure, are essential for their formulation and application in drug development. These properties are influenced by the compound's molecular structure and play a significant role in its pharmacokinetics and pharmacodynamics (Lingping Cheng et al., 2019).

Chemical Properties Analysis

The chemical properties of "(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one," such as reactivity, stability, and stereochemistry, are pivotal for its pharmacological action. These properties determine the compound's interaction with biological targets, influencing its efficacy and safety profile as part of cardiotonic therapies (Lingping Cheng et al., 2019).

Scientific Research Applications

Enantioseparation in Chromatography

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a crucial synthetic intermediate for cardiotonic agent levosimendan. Studies have developed efficient preparative methods for its isolation using polysaccharide-based chiral stationary phases in chromatography, proving beneficial for the pharmaceutical industry (Cheng et al., 2019).

Histamine H₃ Receptor Inverse Agonists

This compound is part of a new class of 4,5-dihydropyridazin-3-one H₃R antagonists/inverse agonists, with modifications to the 4,5-dihydropyridazinone moiety, demonstrating significant in vivo functional H₃R antagonism and wake-promoting activity in animal models (Hudkins et al., 2012).

Development of Cardioactive Agents

This compound is a vital structural component of several cardio-active pyridazinone derivatives, which are either clinically used or tested in trials, making it integral in synthesizing various cardioactive medications (Imran & Abida, 2016).

Anticonvulsant and Muscle Relaxant Activities

A series of derivatives synthesized from this compound have shown promising anticonvulsant and muscle relaxant activities, indicating its potential application in treating convulsions and muscle spasms (Sharma et al., 2013).

Antihypertensive Activities

Some derivatives of this compound have been synthesized and evaluated for antihypertensive activities, demonstrating good potential in controlling high blood pressure (Siddiqui et al., 2010).

Cancer Cell Killing via PDE3A Modulation

6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a derivative, inhibits phosphodiesterases 3A and 3B, inducing cancer cell death through PDE3A/B interactions with SFLN12, indicating its potential in cancer therapy (Lewis et al., 2019).

Vasodilator and Beta-Adrenoceptor Antagonist

Derivatives of this compound act as combined vasodilators and beta-adrenoceptor antagonists, showing promise as antihypertensive agents with minimal intrinsic sympathomimetic activity (Slater et al., 1988).

Role in Base Oil Improvement

Pyridazinone derivatives have been synthesized for base oil improvement, acting as antioxidants and corrosion inhibitors, highlighting their utility in industrial applications (Nessim, 2017).

Safety And Hazards

The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is harmful if swallowed or inhaled. It may cause an allergic skin reaction. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(4R)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRFHZLKNYRRO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177572
Record name (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

CAS RN

101328-85-2
Record name (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101328-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OR 1855
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101328852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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